N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine
Description
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring an ethyl group and a 3-methylphenyl substituent on the central nitrogen atoms. This compound is part of a broader class of polyamines, which are characterized by their ability to participate in coordination chemistry, biological interactions, and synthetic applications.
Properties
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTHZXGQNYXAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine typically involves the reaction of 3-methylphenylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the ethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine
- Substituents: Cyclohexyl and dimethylaminopropyl groups.
- Comparison : The cyclohexyl group enhances lipophilicity compared to the aromatic 3-methylphenyl group in the target compound, which may influence membrane permeability and enzyme binding.
N-[2-(3,4-Dimethoxyphenyl)-ethyl]-N’-(3-dimethylaminopropyl)propane-1,3-diamine
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
- Substituents: Aminopropyl and dodecyl chains.
- Properties : High lipophilicity due to the long alkyl chain, making it suitable for surfactant or membrane-disruption applications .
- Comparison : The dodecyl chain drastically increases hydrophobicity, contrasting with the aromatic and ethyl groups in the target compound, which balance hydrophobicity and π-π interaction capabilities.
N,N′-Bis(9-anthrylmethyl)propane-1,3-diamine (APD)
- Substituents : Bulky anthracene-derived groups.
- Application : Used as a derivatizing reagent for formaldehyde detection via HPLC, leveraging its fluorescence properties .
- Comparison : The anthracene groups enable optical detection, a feature absent in the target compound, which lacks chromophoric substituents.
Biological Activity
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a diamine. Its structure consists of an ethyl group and a 3-methylphenyl group attached to a propane backbone. The molecular formula is , with a molecular weight of approximately 194.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
- Enzyme Interaction : Research indicates that compounds similar to this compound can interact with polyamine metabolic pathways, particularly through inhibition or modulation of diamine acetyltransferase activity .
- Receptor Binding : The compound may also bind to certain receptors, influencing their activation state and downstream signaling processes.
Antioxidant Activity
Studies have shown that related compounds exhibit antioxidant properties, which could be relevant for this compound. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Ascorbic Acid | 50 | Standard antioxidant |
| N-Ethyl-N-(3-methylphenyl)... | TBD | Potential antioxidant |
Anticancer Potential
Research on structurally similar compounds has indicated potential anticancer properties. For example, some derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar applications.
Case Studies
- Cytotoxicity Assay : In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on human cancer cell lines. These studies utilized MTT assays to determine cell viability post-treatment.
- Mechanistic Studies : Molecular docking studies have suggested that such compounds may target specific proteins involved in cancer progression, leading to apoptosis in tumor cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
